![molecular formula C13H13NO2 B3037766 1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione CAS No. 5911-70-6](/img/structure/B3037766.png)

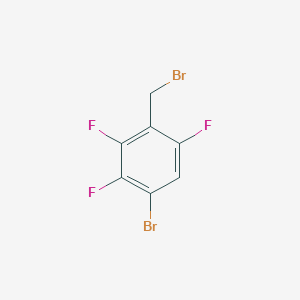

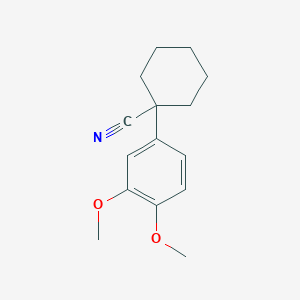

1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione

Overview

Description

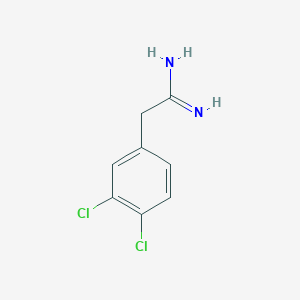

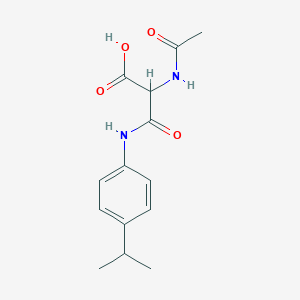

1,6,7,11b-Tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione is a heterocyclic compound that belongs to the class of isoquinolines This compound is characterized by its unique tricyclic structure, which includes a pyridine ring fused to an isoquinoline moiety

Mechanism of Action

Target of Action

The primary target of 1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione is the vesicular monoamine transporter 2 (VMAT2) . VMAT2 is a protein that transports monoamines—particularly neurotransmitters such as dopamine, norepinephrine, serotonin, and histamine—from cellular cytosol into synaptic vesicles .

Mode of Action

This compound acts as an inhibitor of VMAT2 . By inhibiting VMAT2, it prevents the transport of monoamine neurotransmitters into synaptic vesicles, thereby affecting the release of these neurotransmitters into the synaptic cleft .

Biochemical Pathways

The inhibition of VMAT2 disrupts the normal function of monoaminergic systems within the brain. This can affect several biochemical pathways, particularly those involving the neurotransmitters dopamine, norepinephrine, serotonin, and histamine . The downstream effects of this disruption can vary widely, depending on the specific neurotransmitter systems affected.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of VMAT2. This can lead to a decrease in the release of monoamine neurotransmitters, potentially affecting a variety of neurological processes .

Biochemical Analysis

Biochemical Properties

It has been suggested that it may have potential inhibitory effects on the ergosterol biosynthesis pathway Ergosterol is a critical component of fungal cell membranes, and its biosynthesis involves several enzymes and biomolecules

Cellular Effects

Preliminary in vitro antifungal susceptibility tests have revealed only weak antimycotic effects of the compound

Preparation Methods

The synthesis of 1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione involves several steps. One effective synthetic route starts with β-phenylethylamines, which are transformed into 3-chloro-N-phenethylpropionamides. These amides are then converted into N-phenethyl-3-phthalimidopropionamides. The cyclization of these amides via the Bischler-Napieralski reaction yields 1-(aminoethyl)tetrahydroisoquinolines. The final step involves the condensation of the bicyclic diamines with various carbonic acid derivatives, such as carbon disulfide, nitroguanidine, or tetraethyl orthocarbonate .

Chemical Reactions Analysis

1,6,7,11b-Tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at positions where the compound has reactive functional groups.

Cyclization: The compound can undergo cyclization reactions to form more complex structures.

Scientific Research Applications

1,6,7,11b-Tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antifungal agent, although studies have shown only weak antimycotic effects.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used as a model compound in studies related to ergosterol biosynthesis, which is crucial for understanding fungal cell membrane formation.

Comparison with Similar Compounds

1,6,7,11b-Tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione can be compared with other similar compounds, such as:

1,6,7,11b-Tetrahydro-2H-pyrimido[4,3-a]isoquinolin-4-amine: This compound is a tricyclic triaza-analogue with stable positive charge, designed to mimic carbocationic high-energy intermediates.

2-Thio-containing Pyrimidines: These compounds exhibit diverse biological activities and are versatile objects for chemical modification.

Properties

IUPAC Name |

1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-10-7-12-11-4-2-1-3-9(11)5-6-14(12)13(16)8-10/h1-4,12H,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBHHBGKEUWKRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CC(=O)CC2=O)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[2H-1,3-benzoxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B3037696.png)

![2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3037697.png)

![Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine](/img/structure/B3037698.png)

![(E)-1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B3037706.png)